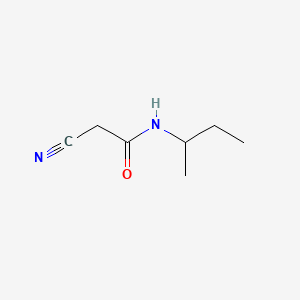

2-Cyano-N-(1-methylpropyl)acetamide

Description

Contextualizing Cyanoacetamide Derivatives within Contemporary Synthetic Methodology

Cyanoacetamide and its derivatives are recognized as highly versatile reagents in organic synthesis. researchgate.nettubitak.gov.tr These compounds possess multiple reactive sites: an active methylene (B1212753) group, a nucleophilic nitrogen atom, and electrophilic centers at the carbonyl and cyano groups. tubitak.gov.tr This polyfunctionality allows them to participate in a wide array of chemical transformations, making them valuable precursors for synthesizing a diverse range of heterocyclic compounds. researchgate.nettubitak.gov.tr

The reactivity of the cyano and carbonyl groups enables efficient reactions with bidentate reagents to form various five- and six-membered heterocycles. researchgate.net Furthermore, the active methylene group readily partakes in condensation and substitution reactions. researchgate.nettubitak.gov.tr Synthetic chemists utilize these characteristics to construct complex molecular architectures, including those with significant pharmacological and agrochemical applications. researchgate.net The synthesis of cyanoacetamide derivatives itself is adaptable, often involving the reaction of amines with alkyl cyanoacetates or cyanoacetic acid under various conditions. researchgate.net

Rationale for Research Focus on N-Alkylcyanoacetamide Scaffolds

The focus on N-alkylcyanoacetamide scaffolds stems from the modularity and the specific properties imparted by the N-alkyl substituent. Varying the alkyl group allows for the fine-tuning of steric and electronic properties of the molecule, which can influence reaction outcomes and the biological activity of resulting compounds. Nitrogen-containing scaffolds are among the most significant structural components of pharmaceuticals, with a large percentage of FDA-approved drugs featuring a nitrogen heterocycle. mdpi.com

Research into N-alkylcyanoacetamide scaffolds is driven by their potential as synthons for creating libraries of compounds for drug discovery. For instance, these scaffolds are used in multicomponent reactions (MCRs), such as the Gewald reaction, to produce highly substituted 2-aminothiophenes, which are bioisosteres of anthranilic acid and are prevalent in bioactive compounds. nih.gov The intramolecular hydrogen bonding in derivatives of N-alkylcyanoacetamides can also reduce conformational freedom, a useful feature in the design of peptidomimetics. nih.gov

Scope and Significance of Academic Inquiry into 2-Cyano-N-(1-methylpropyl)acetamide

Academic inquiry into this compound, while specific, is illustrative of the broader interest in its chemical class. The compound itself is studied as a precursor or intermediate in the synthesis of other, more complex, biologically active molecules. ontosight.ai Research has indicated that compounds with similar structures have been investigated for a range of biological activities. ontosight.ai

The significance of this specific molecule lies in its role as a model system and a building block. The cyano group provides a handle for further chemical modifications, enabling the synthesis of a wide array of derivatives. ontosight.ai The presence of the N-(1-methylpropyl) group, also known as the N-sec-butyl group, introduces a chiral center and specific steric bulk that can influence the stereochemistry and yield of subsequent reactions. While detailed studies focusing exclusively on this compound are not broadly published, its utility is understood within the context of the synthetic potential of the larger family of N-alkylcyanoacetamides in generating novel molecular structures for various scientific applications. ontosight.airesearchgate.net

Structure

3D Structure

Properties

CAS No. |

52493-36-4 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

N-butan-2-yl-2-cyanoacetamide |

InChI |

InChI=1S/C7H12N2O/c1-3-6(2)9-7(10)4-5-8/h6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

RUUYCRFHVMJFJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CC#N |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 2 Cyano N 1 Methylpropyl Acetamide and Analogues

Established and Emerging Approaches to N-Alkylcyanoacetamide Synthesis

The construction of N-alkylcyanoacetamides can be achieved through several reliable synthetic routes. These methods often involve the reaction of amines with various cyano-containing electrophiles. The choice of a specific method can depend on factors such as the availability of starting materials, desired scale, and reaction conditions.

Amination-Based Protocols for Amide Formation

A cornerstone of N-alkylcyanoacetamide synthesis is the formation of the amide bond through the reaction of an amine with a suitable cyanoacetyl precursor. This can be accomplished using alkyl cyanoacetates, cyanoacetic acid itself, or by a two-step process involving chloroacetyl chloride and a cyanide source. researchgate.net

The reaction of sec-butylamine (B1681703) with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate, represents a direct and common method for the synthesis of 2-Cyano-N-(1-methylpropyl)acetamide. This reaction is typically carried out by heating the two reactants, often in a solvent like toluene, to drive the aminolysis of the ester and form the more stable amide. The volatility of the alcohol byproduct (ethanol in the case of ethyl cyanoacetate) helps to drive the reaction to completion.

This approach is versatile and can be applied to a wide range of primary and secondary amines to produce a library of N-alkylcyanoacetamide analogues. researchgate.net The general reaction is depicted below:

NC-CH₂-COOR + R'R''NH → NC-CH₂-CONR'R'' + ROH

| Reactant 1 | Reactant 2 | Product |

| Alkyl Cyanoacetate | Amine | N-Alkylcyanoacetamide |

| Ethyl Cyanoacetate | sec-Butylamine | This compound |

| Methyl Cyanoacetate | Isopropylamine | 2-Cyano-N-isopropylacetamide |

Direct condensation of cyanoacetic acid with an amine is another effective route. researchgate.net This method often requires the use of a coupling agent to facilitate the formation of the amide bond by activating the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is typically performed in an inert solvent at room temperature or with gentle heating. The use of cyanoacetic acid can be advantageous as it avoids the formation of an alcohol byproduct. researchgate.netscielo.br

Recent studies have also explored the use of microwave irradiation in the presence of a catalyst like potassium hydroxide (B78521) to promote the condensation of cyanoacetic acid with aldehydes in water, a method that highlights a move towards more environmentally benign conditions. scielo.br

| Amine | Coupling Agent | Product |

| sec-Butylamine | DCC | This compound |

| Aniline | EDC | 2-Cyano-N-phenylacetamide |

| Benzylamine | HATU | N-Benzyl-2-cyanoacetamide |

A two-step approach provides an alternative pathway to N-alkylcyanoacetamides. This involves the initial acylation of the amine with chloroacetyl chloride to form an N-alkyl-2-chloroacetamide intermediate. This intermediate is then subjected to nucleophilic substitution with a cyanide salt, such as potassium or sodium cyanide, to introduce the nitrile functionality. researchgate.net This method is particularly useful when direct amidation with cyanoacetic acid or its esters is problematic. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyanide displacement. researchgate.net

For instance, the synthesis of 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been successfully achieved using this two-step protocol. researchgate.net

Condensation Reactions with 3-Oxopropanenitriles

Condensation reactions involving 3-oxopropanenitriles offer another synthetic avenue. researchgate.net These reactions typically involve the reaction of a nitrile precursor, which is activated by a strong base to form a carbanion, with a carbonyl compound or its equivalent. This method is fundamental for constructing the β-ketonitrile framework.

Strecker Reaction Derivatives in N-Acylated α-Aminonitrile Synthesis

The Strecker reaction, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, an amine, and a cyanide source to produce α-aminonitriles. acs.orgnih.gov These products are valuable intermediates for the synthesis of amino acids. organic-chemistry.orgwikipedia.orgucalgary.ca The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion. wikipedia.org

While the classic Strecker synthesis uses ammonia (B1221849) or primary amines, a significant variation involves the use of amides in place of amines. acs.orgnih.gov This leads to the formation of N-acylated α-aminonitriles, which are of considerable interest in medicinal chemistry. acs.orgnih.gov This modified Strecker approach allows for the one-pot synthesis of these complex structures from an aldehyde, an amide, and a cyanide source. Researchers have focused on optimizing this reaction by exploring various catalysts, solvents, and cyanide sources to improve yields and functional group tolerance. acs.org The development of asymmetric Strecker reactions, using chiral auxiliaries or catalysts, has also been a major area of research to control the stereochemistry of the newly formed chiral center. wikipedia.org

| Aldehyde | Amine/Amide | Cyanide Source | Product Type |

| Acetaldehyde | Ammonia | Hydrogen Cyanide | α-Aminonitrile |

| Butyraldehyde | sec-Butylamine | Sodium Cyanide | N-sec-Butyl-α-aminonitrile |

| Benzaldehyde | Acetamide (B32628) | Trimethylsilyl (B98337) Cyanide | N-Acetyl-α-aminophenylacetonitrile |

Mechanistic Elucidation of Strecker-Type Condensations with Amides

The traditional Strecker synthesis, first reported in 1850, involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. masterorganicchemistry.comacs.org A key variant of this reaction utilizes amides in place of amines, leading to the formation of N-acylated α-aminonitriles. These compounds are of significant interest as they represent a class of mechanism-based inhibitors for serine and cysteine proteases. acs.org

The mechanism of this multicomponent reaction is believed to proceed through a pathway involving the formation of an electrophilic intermediate that is subsequently attacked by a cyanide nucleophile. masterorganicchemistry.com A plausible mechanism involves two primary steps:

Iminium Ion Formation: The reaction initiates with the condensation of an aldehyde and an amide. In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com The amide nitrogen then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of a resonance-stabilized N-acylated iminium ion. masterorganicchemistry.commasterorganicchemistry.com This intermediate is more electrophilic than the starting aldehyde.

Cyanide Addition: The cyanide ion (from a source like KCN or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.comresearchgate.net This step forms the crucial new carbon-carbon bond, yielding the final N-acylated α-aminonitrile product. masterorganicchemistry.com

In some protocols, particularly those involving Lewis acid catalysts like indium, the catalyst is proposed to facilitate both steps. It first acts as a Lewis acid to promote the condensation and formation of the imine intermediate. Subsequently, it continues to activate the imine, making it more susceptible to nucleophilic attack by the cyanide source. nih.gov

Optimization of Reaction Parameters for α-Aminonitrile Formation

The efficiency and yield of α-aminonitrile synthesis are highly dependent on several reaction parameters, including the choice of catalyst, cyanide source, solvent, and temperature. acs.orgnih.gov Extensive research has focused on optimizing these conditions to develop practical and efficient protocols.

Catalyst: A wide array of catalysts has been investigated for the Strecker reaction and its variants. These include Lewis acids, organocatalysts, and metal complexes. mdpi.comnih.gov For instance, indium metal (10 mol%) has been shown to be a highly effective catalyst for the three-component reaction of carbonyl compounds, amines, and trimethylsilyl cyanide (TMSCN) in water, leading to excellent yields in short reaction times. nih.gov Other reported catalysts include ytterbium triflate (Yb(OTf)₃), palladium complexes, and various organocatalysts. mdpi.comnih.gov However, in some cases, a catalyst-free approach has proven superior. A study on the synthesis of N-acylated α-aminonitriles found that a protocol using potassium cyanide (KCN) without any added catalyst gave the highest yields. acs.org

Cyanide Source: The choice of cyanide source is critical. Trimethylsilyl cyanide (TMSCN) is often favored due to its high solubility in organic solvents and being relatively easier to handle compared to hydrogen cyanide (HCN) or alkali metal cyanides like potassium cyanide (KCN). nih.gov However, the reactivity can vary significantly. In one systematic study, KCN was found to be the optimal cyanide source, producing yields up to 94%, whereas TMSCN under identical conditions yielded no desired product. acs.org

Solvent: The reaction solvent can significantly influence the outcome. While many organic solvents have been employed, water has gained attention as an environmentally benign "green" solvent. nih.gov The use of water as a solvent with an indium catalyst has been demonstrated to be highly efficient for Strecker-type reactions. nih.gov Other studies have shown that the reaction can exhibit broad solvent tolerability, working well in various common organic solvents. acs.org

Temperature: Most Strecker-type reactions are conveniently carried out at room temperature. nih.gov However, temperature can be a key parameter to optimize for specific substrates or to increase reaction rates.

The table below summarizes the optimization of various reaction parameters from a study focused on a Strecker-derived methodology. acs.org

| Entry | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | KCN | None | D₂O | 25 | 94 |

| 2 | KCN | None | THF | 25 | 87 |

| 3 | KCN | None | MeOH | 25 | 88 |

| 4 | KCN | Sc(OTf)₃ | D₂O | 25 | 55 |

| 5 | TMSCN | None | D₂O | 25 | 0 |

| 6 | TMSCN | Sc(OTf)₃ | D₂O | 25 | 0 |

| 7 | Acetone Cyanohydrin | None | THF | 25 | 0 |

Data sourced from a study on Strecker-derived methodology for N-acylated α-aminonitriles. acs.org

Scope and Versatility in Library Synthesis of Related Structures

A key advantage of modern Strecker-type methodologies is their broad substrate scope and functional group tolerance, making them highly suitable for the combinatorial synthesis of compound libraries. acs.org This versatility allows for the generation of diverse N-acylated α-aminonitriles and related structures for applications in drug discovery and chemical biology. mdpi.comacs.org

The reaction has been shown to proceed effectively with a wide range of starting materials:

Carbonyl Compounds: The reaction is compatible with aliphatic, aromatic, and heteroaromatic aldehydes. nih.gov Acid-sensitive aldehydes, such as furfural, and α,β-unsaturated aldehydes can also be used successfully. nih.gov Ketones are also viable substrates, leading to the formation of α,α-disubstituted aminonitriles. nih.gov

Amides and Amines: Both aliphatic and aromatic amides and amines can be employed. nih.gov This includes primary and secondary amines, as well as various heterocyclic amines like piperidine (B6355638) and morpholine. nih.gov

This wide scope allows for the systematic modification of different parts of the molecule, which is a cornerstone of library synthesis for exploring structure-activity relationships. The developed protocols have demonstrated significant functional group compatibility, which is crucial for creating libraries of potential protease inhibitors. acs.org

The table below illustrates the scope of a one-pot synthesis of α-aminonitriles using an indium catalyst in water, showcasing the versatility with various aldehydes and amines. nih.gov

| Entry | Aldehyde/Ketone | Amine | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2-Anilino-2-phenylacetonitrile | 0.5 | 98 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2-Anilino-2-(4-chlorophenyl)acetonitrile | 0.5 | 95 |

| 3 | Cinnamaldehyde | Aniline | 2-Anilino-4-phenylbut-3-enenitrile | 1.0 | 90 |

| 4 | Furfural | Aniline | 2-Anilino-2-(furan-2-yl)acetonitrile | 0.5 | 92 |

| 5 | Butyraldehyde | Benzylamine | 2-(Benzylamino)pentanenitrile | 1.5 | 85 |

| 6 | Benzaldehyde | Piperidine | 2-Phenyl-2-(piperidin-1-yl)acetonitrile | 1.0 | 94 |

| 7 | Cyclohexanone | Aniline | 1-Anilinocyclohexanecarbonitrile | 1.5 | 88 |

Data sourced from a study on the indium-catalyzed synthesis of α-aminonitriles in water. nih.gov

Chemo- and Regioselective Synthesis of Substituted N-Alkylcyanoacetamides

The synthesis of substituted N-alkylcyanoacetamides, such as the title compound this compound, can also be achieved through methods other than the multicomponent Strecker reaction. A common strategy involves the direct alkylation of a cyanoacetamide precursor. This approach requires careful control of chemo- and regioselectivity.

Cyanoacetamide has multiple potentially reactive sites, including the amide nitrogen, the α-carbon, and the amide oxygen (in its enol form). Selective N-alkylation is crucial for synthesizing the desired N-alkylcyanoacetamide products.

One synthetic route involves the deprotonation of cyanoacetamide followed by reaction with an alkylating agent. google.com For example, using a strong base like sodium hydride can generate a nucleophilic species from cyanoacetamide. The subsequent addition of an alkyl halide or another electrophile leads to the formation of the substituted product. The regioselectivity (N- vs. C-alkylation) can be influenced by the choice of base, solvent, and counterion.

A specific method for preparing related compounds involves the use of a pre-formed salt of a cyanoacetamide derivative, which is then reacted with an alkylating agent. For instance, the potassium salt of 2-cyano-2-methoximino-acetamide can be prepared and subsequently reacted with an N,N-diethylchloroacetamide to achieve selective N-alkylation on the primary acetamide nitrogen. google.com This highlights a strategy where modifying the cyanoacetamide precursor can direct the regioselectivity of the alkylation step.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano N 1 Methylpropyl Acetamide

Nucleophilic and Electrophilic Reactivity Profiles of the Cyanoacetamide Moiety

The reactivity of the cyanoacetamide moiety is defined by the interplay of its functional groups, which impart both nucleophilic and electrophilic characteristics to the molecule. researchgate.netresearchgate.net

Active Methylene (B1212753) Group Chemistry in Condensation and Substitution Reactions

A key feature of 2-Cyano-N-(1-methylpropyl)acetamide is the presence of an active methylene group (-CH2-) situated between the electron-withdrawing cyano and carbonyl groups. quora.com This positioning significantly increases the acidity of the methylene protons, making them susceptible to removal by a base to form a stabilized carbanion. quora.comyoutube.com This carbanion is a potent nucleophile and readily participates in a variety of condensation and substitution reactions. researchgate.netyoutube.comyoutube.com

The active methylene group can undergo alkylation reactions, where one or both of the acidic protons are replaced by alkyl groups. youtube.comorganic-chemistry.org It also participates in Knoevenagel condensation with aldehydes and ketones, a reaction that forms the basis for the synthesis of various unsaturated compounds and heterocycles. nih.govresearchgate.net Furthermore, the active methylene group is crucial in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. researchgate.net

Amide Nitrogen Reactivity in Functionalization

The amide nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. spectroscopyonline.com This allows for various functionalization reactions at the nitrogen atom. While the nucleophilicity of the amide nitrogen is generally lower than that of the carbanion formed from the active methylene group, it can still participate in reactions under specific conditions. researchgate.net

The reactivity of the amide nitrogen can be harnessed in the synthesis of N-substituted derivatives. frontiersin.org For instance, it can undergo reactions with electrophiles, although this often requires activation of the amide or the use of strong reaction conditions. The development of methods for the reductive functionalization of amides has expanded the scope of their use in synthesis, allowing for the introduction of various functional groups at the nitrogen atom. frontiersin.orgnih.gov

Cyano Group Transformations and Derivatives

The cyano group (-C≡N) is a versatile functional group that can undergo a wide range of transformations, serving as a valuable synthetic handle. ontosight.aiwikipedia.org The carbon atom of the cyano group is electrophilic, while the nitrogen atom possesses a lone pair, allowing for both nucleophilic and electrophilic additions across the triple bond.

One of the most common reactions of the cyano group is hydrolysis, which can be controlled to yield either a carboxylic acid or an amide. wikipedia.org Reduction of the cyano group leads to the formation of a primary amine. The cyano group can also participate in cycloaddition reactions and can be used to construct various heterocyclic rings. For example, it can react with azides to form tetrazoles. wikipedia.org

Carbonyl Group Reactivity and Related Pathways

The carbonyl group (C=O) within the acetamide (B32628) moiety is a site of electrophilicity due to the polarization of the carbon-oxygen double bond. researchgate.net This allows for nucleophilic attack at the carbonyl carbon.

While the reactivity of the amide carbonyl is generally less than that of ketones or aldehydes, it can still undergo reactions such as reduction to form amines. frontiersin.org The carbonyl group also plays a crucial role in cyclization reactions, where it can act as an electrophilic center for intramolecular attack by a nucleophile, leading to the formation of heterocyclic systems. researchgate.net

Cyclization Reactions and Heterocycle Formation Mechanisms

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The presence of the active methylene group, the cyano group, and the amide functionality provides multiple reactive sites that can participate in intramolecular and intermolecular cyclization reactions. researchgate.netresearchgate.net

Guareschi-Thorpe Condensation Pathways with 1,3-Dicarbonyl Compounds

A significant reaction involving cyanoacetamides is the Guareschi-Thorpe condensation, which is a powerful method for the synthesis of substituted pyridines. nih.govwikipedia.orgdrugfuture.com This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as an acetoacetic ester, in the presence of a base, often ammonia (B1221849) or an amine. wikipedia.orgdrugfuture.com

The mechanism of the Guareschi-Thorpe reaction is believed to proceed through a series of condensation and cyclization steps. wikipedia.orgrsc.org Initially, a Knoevenagel-type condensation likely occurs between the active methylene group of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration or other elimination steps to form the final pyridine (B92270) ring. wikipedia.orgrsc.org

Recent advancements in the Guareschi-Thorpe reaction have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent and ammonium (B1175870) carbonate as both a nitrogen source and a promoter. rsc.orgresearchgate.netrsc.orgnih.gov These methods have been shown to produce high yields of hydroxy-cyanopyridines from the reaction of cyanoacetamides with 1,3-dicarbonyls. rsc.orgresearchgate.netrsc.orgnih.gov

Michael Addition Mechanisms and Subsequent Cyclizations

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org The active methylene group in this compound, situated between the electron-withdrawing cyano and carbonyl groups, can be deprotonated by a base to form a resonance-stabilized carbanion. This carbanion serves as an effective Michael donor.

The general mechanism proceeds in three key steps:

Deprotonation: A base abstracts a proton from the α-carbon of the this compound, generating a stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com This is in contrast to 1,2-addition, where the nucleophile attacks the carbonyl carbon directly. chemistrysteps.com Weaker, resonance-stabilized nucleophiles like the one derived from this compound favor the 1,4-addition pathway. chemistrysteps.com

Protonation: The resulting enolate is protonated to yield the final Michael adduct. masterorganicchemistry.com

Following the initial Michael addition, the newly formed adduct often possesses functional groups in a suitable arrangement for a subsequent intramolecular cyclization. For instance, if the Michael acceptor contains an ester group, the amide nitrogen of the original acetamide could potentially participate in a cyclization reaction. A well-known example of such a cascade is the aza-Michael addition followed by cyclization. In this type of reaction, a primary amine adds to an appropriate acceptor, and the resulting secondary amine can then undergo an intramolecular amidation to form a cyclic structure, such as a pyrrolidone ring. nih.gov

Table 1: Key Aspects of the Michael Addition Reaction

| Feature | Description |

| Michael Donor | A resonance-stabilized carbanion, typically from a compound with an active methylene group (e.g., this compound). |

| Michael Acceptor | An α,β-unsaturated compound, such as an unsaturated ketone, ester, or nitrile. |

| Key Bond Formation | A new carbon-carbon single bond is formed at the β-carbon of the acceptor. |

| Reaction Control | The reaction is thermodynamically controlled. organic-chemistry.org |

| Subsequent Reactions | The adduct can undergo further reactions, such as intramolecular cyclizations. nih.gov |

Intramolecular Transformations Leading to Ring Systems

The structure of this compound and its derivatives provides the necessary functionalities for intramolecular reactions to form various heterocyclic ring systems. These transformations are of significant interest in medicinal chemistry and materials science due to the prevalence of such scaffolds in biologically active molecules and functional materials.

One common strategy involves the cyclization of a molecule onto a nitrile group. The cyano group can be activated by various reagents to participate in cyclization reactions. For example, under acidic or basic conditions, the nitrile can be hydrolyzed to an amide or carboxylic acid, which can then react with another functional group within the same molecule.

Another powerful approach is the intramolecular radical hydrogen atom transfer (HAT). This strategy allows for the functionalization of remote C-H bonds, leading to the formation of cyclic structures. researchgate.net While specific examples involving this compound are not detailed in the provided context, the general principle can be applied to appropriately substituted derivatives.

Rearrangement Reactions and Transposition Strategies in Organic Synthesis

Rearrangement and transposition reactions are powerful tools in organic synthesis that allow for the relocation of functional groups within a molecule, providing access to constitutional isomers that might be difficult to synthesize directly. researchgate.net

Radical-Mediated Alkene Transposition

Radical-mediated processes offer a unique approach to alkene transposition. A notable strategy involves the merger of atom-transfer radical addition (ATRA) with a nickel-catalyzed chain-walking process. nih.gov This method can achieve the 1,n-dicarbofunctionalization of unactivated olefins. The process is initiated by the radical addition to the alkene, followed by the migration of the radical along the carbon chain, driven by the nickel catalyst. The regioselectivity of the final functionalization can often be controlled by the choice of ligand on the metal catalyst. nih.gov

Mechanistic Aspects of Carbonyl Transposition

Carbonyl transposition refers to the migration of a carbonyl group along a molecular skeleton. researchgate.net A 1,2-carbonyl transposition, in particular, has been a subject of significant study. electronicsandbooks.comacs.orgresearchgate.net While many methods exist, they often involve multiple steps. For instance, a common sequence involves the conversion of the ketone to a derivative, followed by a rearrangement and subsequent regeneration of the carbonyl group at the new position.

A general mechanistic approach for a 1,2-carbonyl transposition can be outlined as follows:

Activation: The carbonyl group is activated, for example, by conversion to an enol ether or a related species.

Migration: A key step involves the migration of a group to the adjacent carbon.

Rearrangement: The intermediate undergoes rearrangement to position the oxygen atom at the desired new location.

Oxidation/Hydrolysis: The final step typically involves an oxidation or hydrolysis to regenerate the carbonyl group.

The specific reagents and conditions for each step can vary widely depending on the substrate and the desired outcome.

Catalytic Transformations and Associated Reaction Mechanisms

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Cyanoacetamides like this compound can participate in various catalytic reactions.

For instance, in the context of Michael additions, organocatalysts have been developed to promote the reaction with high enantioselectivity. organic-chemistry.org These catalysts often work by activating the Michael acceptor through the formation of an iminium ion, which lowers the LUMO of the acceptor and facilitates the nucleophilic attack.

Nickel catalysis is particularly versatile and has been employed in a range of transformations, including the hydroacylation of allenes and the difunctionalization of alkenes. researchgate.net In many of these reactions, a nickel hydride species is a key intermediate, which can initiate the catalytic cycle through addition to an unsaturated bond. The reaction mechanism often involves oxidative addition, migratory insertion, and reductive elimination steps. The choice of ligand is critical in controlling the regioselectivity and stereoselectivity of the reaction. researchgate.net

Radical-Mediated Processes and Nitrogen-Centered Radicals

Radical reactions provide a powerful alternative to traditional ionic pathways for bond formation. Nitrogen-centered radicals, in particular, have gained prominence in the synthesis of nitrogen-containing compounds. acs.org These radicals can be generated from various precursors, such as N-haloamides, through thermolysis, photolysis, or photoredox catalysis. acs.org

Once generated, a nitrogen-centered radical, such as an amidyl radical derived from a derivative of this compound, can undergo a variety of reactions. One important process is the 1,5-hydrogen atom transfer (HAT), also known as the Hofmann-Löffler-Freytag reaction. In this reaction, the nitrogen-centered radical abstracts a hydrogen atom from a δ-carbon, generating a carbon-centered radical. This carbon radical can then be trapped by a halogen or undergo other transformations, leading to the formation of a new C-N bond and often a heterocyclic ring.

Another key reaction of nitrogen-centered radicals is their addition to π-systems, such as alkenes and arenes. acs.orgmdpi.com This allows for the direct amination of these unsaturated systems. The regioselectivity of the addition is governed by the electronic properties of both the radical and the π-system.

Generation and Reactivity of Relevant Radical Intermediates

The generation of radical intermediates from this compound would likely proceed via the formation of an α-cyano-α-amido radical. This type of radical can be generated through various methods, including photochemically or through the use of radical initiators. For instance, the homolytic cleavage of a bond, often facilitated by light or heat, can lead to the formation of highly reactive radical species.

In the context of related compounds, N-centered amidyl radicals can be generated from amides through processes like proton-coupled electron transfer (PCET). acs.org This involves the simultaneous transfer of an electron and a proton, leading to the formation of a radical. Once formed, the α-cyano-α-amido radical derived from this compound would be stabilized by both the cyano and the amide groups, which can delocalize the unpaired electron.

The reactivity of this radical intermediate is characterized by its ability to participate in a variety of chemical transformations. Radical cascade reactions, for example, are a powerful tool in organic synthesis, allowing for the rapid construction of complex molecular frameworks from simple starting materials. nih.gov The α-cyano-α-amido radical could initiate such a cascade by adding to an unsaturated system, leading to the formation of a new carbon-centered radical that can undergo further reactions.

Functionalization of Unsaturated Systems via Radical Addition

The functionalization of unsaturated systems, such as alkenes and alkynes, via radical addition is a cornerstone of organic synthesis. libretexts.org The α-cyano-α-amido radical generated from this compound can add to a carbon-carbon double or triple bond, a process that is central to the formation of new carbon-carbon bonds. thieme-connect.de

The mechanism of this radical addition typically involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of the α-cyano-α-amido radical from this compound, as described in the previous section.

Propagation: The generated radical then attacks the unsaturated system, for example, an alkene. This addition is typically regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable carbon-centered radical intermediate. libretexts.org This new radical can then abstract an atom (e.g., a hydrogen atom) from another molecule to yield the final product and regenerate a radical species that can continue the chain reaction.

Termination: The radical chain reaction is terminated when two radical species combine, resulting in a non-radical product.

The addition of radicals to alkenes is a versatile method for creating difunctionalized molecules, which are valuable in the synthesis of complex organic compounds. thieme-connect.de The use of radical precursors like N-substituted cyanoacetamides in these reactions allows for the introduction of both a cyano and an amido group into a molecule in a single step.

Alkaline Hydrolysis Mechanisms of Amides and Nitriles

The alkaline hydrolysis of this compound involves the cleavage of both the amide and the nitrile functionalities. These reactions are typically slower than the hydrolysis of other carboxylic acid derivatives like esters and require more forcing conditions, such as heating in the presence of a strong base. pressbooks.pubmasterorganicchemistry.com

The hydrolysis of the N-substituted amide bond proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate. arkat-usa.orgchemistrysteps.com The breakdown of this intermediate can either regenerate the starting amide or proceed to form the hydrolysis products. For secondary amides, the elimination of the amine anion is a difficult step due to its poor leaving group ability. pressbooks.pub The reaction is often driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the strongly basic amine anion. chemistrysteps.com

The rate of alkaline amide hydrolysis is influenced by several factors, including the structure of the amide. For instance, steric hindrance around the carbonyl group can slow down the reaction. arkat-usa.org The table below presents kinetic data for the alkaline hydrolysis of related amides, illustrating the effect of structure on reactivity.

| Amide | Second-Order Rate Constant (l. mol⁻¹ sec.⁻¹) | Conditions |

| Acetanilide | 20.1 x 10⁻⁴ | Benzyl alcoholic KOH, 145°C rsc.org |

| N-acetyl-m-cumidine | 17.9 x 10⁻⁴ | Benzyl alcoholic KOH, 145°C rsc.org |

| Poly-(m-acetamidostyrene) | 5.32 x 10⁻⁴ | Benzyl alcoholic KOH, 145°C rsc.org |

The nitrile group in this compound can also undergo alkaline hydrolysis. This process typically occurs in two stages: first, the nitrile is hydrolyzed to a primary amide, which can then be further hydrolyzed to a carboxylate salt under more vigorous conditions. arkat-usa.org The initial attack of the hydroxide ion occurs at the electrophilic carbon of the nitrile group.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Cyano-N-(1-methylpropyl)acetamide, with the molecular formula C₇H₁₂N₂O, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential. nih.gov

Chemical Structure and Atom Numbering:

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity, and integration of the peaks provide a clear picture of the proton environments. Based on the structure, seven distinct proton signals are expected. The amide proton (N-H) signal can be broad and its chemical shift may vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Label | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | CH₃ | ~ 0.9 | Triplet | 3H |

| b | CH | ~ 3.8 - 4.0 | Multiplet | 1H |

| c | CH₂ | ~ 1.4 - 1.6 | Multiplet | 2H |

| d | CH₃ | ~ 1.2 | Doublet | 3H |

| e | NH | ~ 6.5 - 7.5 | Broad Singlet/Doublet | 1H |

| g | CH₂ | ~ 3.4 | Singlet | 2H |

This interactive table presents the predicted ¹H NMR spectral data. The chemical shifts are estimates based on standard values for similar functional groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the seven carbon atoms in its structure.

Predicted ¹³C NMR Data

| Label | Atom | Predicted Chemical Shift (δ, ppm) |

| a | CH₃ | ~ 10-12 |

| b | CH | ~ 48-52 |

| c | CH₂ | ~ 29-32 |

| d | CH₃ | ~ 19-22 |

| f | C=O | ~ 162-165 |

| g | CH₂ | ~ 25-28 |

| h | C≡N | ~ 115-118 |

This interactive table displays the predicted chemical shifts for the ¹³C NMR spectrum, estimated from typical values for alkyl, amide, and nitrile functionalities.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, the following key correlations would be expected:

A cross-peak between the CH(b) proton and the protons of the adjacent CH₂(c) and CH₃(d) groups.

A cross-peak between the CH₂(c) protons and the protons of the adjacent CH₃(a) group.

A correlation between the amide proton NH(e) and the CH(b) proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique shows direct one-bond correlations between protons and the carbons they are attached to. whitman.edulibretexts.org It would be used to definitively link the proton assignments to their corresponding carbon signals from the tables above (e.g., CH(b) proton to C(b) carbon). The carbonyl carbon (f) and the nitrile carbon (h) would not show signals in an HSQC spectrum as they have no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. whitman.edulibretexts.org Key expected correlations include:

The amide proton NH(e) showing a correlation to the carbonyl carbon C(f) and the CH carbon C(b).

Protons of the methylene (B1212753) group CH₂(g) showing correlations to the carbonyl carbon C(f) and the nitrile carbon C(h).

Protons of the methyl group CH₃(d) showing a correlation to the CH carbon C(b).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₇H₁₂N₂O), the expected exact mass is 140.094963 Da. nih.gov The measured mass of the protonated molecule, [M+H]⁺, would be expected to be approximately 141.1022 Da.

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a pattern of daughter ions. The fragmentation of N-substituted cyanoacetamides is influenced by the amide and nitrile groups. researchgate.net Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and the loss of the acyl group as a ketene (B1206846) fragment. researchgate.netlibretexts.org

Plausible Fragmentation Pathway:

Initial Ion: The protonated molecular ion [M+H]⁺ at m/z 141.

Loss of Ketene (CH₂=C=O): A common fragmentation for N-acyl compounds involves the cleavage of the amide bond, leading to the loss of a neutral ketene molecule (42 Da). This would produce an ion corresponding to the protonated sec-butylamine (B1681703) at m/z 74.

Cleavage of the sec-Butyl Group: Fragmentation of the N-alkyl substituent is also expected. Cleavage of the C-C bond alpha to the nitrogen atom can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment ion at m/z 112.

Ion Mobility-Mass Spectrometry (IM-MS) and Collision Cross Section (CCS) Determination

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the characterization of small molecules, providing an additional dimension of separation based on the size, shape, and charge of an ion. This is particularly useful for distinguishing between isomers and gaining insight into the three-dimensional structure of molecules in the gas phase. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas.

Table 1: Predicted Collision Cross Section (CCS) Data for Analogs of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 125.07094 | 125.9 |

| [M+Na]⁺ | 147.05288 | 134.3 |

| [M-H]⁻ | 123.05638 | 126.7 |

| [M+NH₄]⁺ | 142.09748 | 145.6 |

| [M+K]⁺ | 163.02682 | 133.7 |

| [M+H-H₂O]⁺ | 107.06092 | 114.5 |

| Data for 2-cyano-N-prop-2-enylacetamide, a structural analog. uni.lu |

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic vibrations of chemical bonds in a molecule. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum would be expected to show characteristic peaks for the nitrile (C≡N), amide (C=O, N-H), and alkyl (C-H) functional groups. While a specific IR spectrum for this compound is not provided in the search results, data for the related compound acetamide (B32628), 2-cyano- shows characteristic absorption bands. nist.gov The nitrile group typically exhibits a sharp absorption in the region of 2200-2300 cm⁻¹. The amide group gives rise to several distinct bands: the N-H stretch usually appears in the range of 3100-3500 cm⁻¹, the amide I band (primarily C=O stretching) is found around 1630-1690 cm⁻¹, and the amide II band (a combination of N-H bending and C-N stretching) is observed near 1520-1580 cm⁻¹. The C-H stretching vibrations of the methyl and propyl groups would be expected in the 2850-3000 cm⁻¹ region.

Table 2: Expected Infrared Absorption Regions for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | 2200 - 2300 |

| Amide | N-H stretch | 3100 - 3500 |

| Amide | C=O stretch (Amide I) | 1630 - 1690 |

| Amide | N-H bend, C-N stretch (Amide II) | 1520 - 1580 |

| Alkyl | C-H stretch | 2850 - 3000 |

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum.

For this compound, the C≡N stretching vibration would be expected to produce a strong and sharp band in the Raman spectrum, typically in the same region as the IR absorption (2200-2300 cm⁻¹). The C=O stretch of the amide group would also be observable. The alkyl C-H stretching and bending vibrations would also be present. Although specific Raman data for this compound is not available in the provided search results, the principles of Raman spectroscopy suggest it would be a valuable tool for confirming the presence of the key functional groups.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the chromophores present in the molecule.

In this compound, the primary chromophores are the amide and nitrile functional groups. The amide group typically exhibits a π → π* transition at shorter wavelengths (around 190-210 nm) and a weaker n → π* transition at longer wavelengths (around 210-240 nm). The nitrile group has a weak n → π* transition at a wavelength below 200 nm, which may not be easily observable with standard instrumentation. The UV-Vis spectrum would primarily be used to confirm the presence of the amide chromophore and to quantify the concentration of the compound in solution, provided a calibration curve is established.

Advanced Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. It is highly effective for determining the purity of a compound like this compound. By using a suitable stationary phase (column) and mobile phase, impurities can be separated from the main compound, and their relative amounts can be determined by a detector (e.g., UV-Vis).

Furthermore, because this compound contains a chiral center at the 1-methylpropyl group, it can exist as a pair of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase, can be employed to separate these enantiomers. This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. The ability to separate and quantify enantiomers is critical in many fields, particularly in the pharmaceutical industry, where the biological activity of enantiomers can differ significantly. While specific HPLC methods for this compound are not detailed in the search results, the principles of HPLC and chiral chromatography are directly applicable to its analysis.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a powerful analytical technique for the characterization and purity assessment of this compound. This method combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection power of mass spectrometry. measurlabs.com The UPLC system utilizes columns packed with sub-2 µm particles, which allows for faster analysis times and improved chromatographic resolution compared to traditional HPLC. For a moderately polar compound like this compound, a reversed-phase UPLC method is typically employed. youtube.com

The separation is generally achieved on a C18 column, which retains the analyte based on its hydrophobicity. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the target compound while separating it from potential impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. youtube.com The high-resolution mass spectrometer provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound (C7H12N2O).

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the compound's structure. For this compound, fragmentation would likely occur at the amide bond and around the sec-butyl group, yielding predictable fragment ions that can be pieced together to verify the molecular structure.

The table below illustrates the type of data that would be obtained from a UPLC-MS analysis for the structural confirmation of this compound.

Table 1. Illustrative UPLC-MS Data for this compound

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Retention Time (t_R) | ~3.5 min | Elution time under specific chromatographic conditions. |

| Parent Ion (m/z) [M+H]⁺ | 141.1022 | Corresponds to the protonated molecule (Calculated exact mass for [C₇H₁₃N₂O]⁺: 141.1028). |

| Major Fragment Ion 1 (m/z) | 114.0655 | Represents loss of the ethyl group (-C₂H₅) from the sec-butyl moiety. |

| Major Fragment Ion 2 (m/z) | 84.0447 | Represents cleavage of the amide bond, corresponding to the [C₄H₆NO]⁺ fragment. |

| Major Fragment Ion 3 (m/z) | 57.0702 | Corresponds to the sec-butyl cation [C₄H₉]⁺. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying and quantifying volatile components in a sample of this compound. americanlaboratory.com These volatile components can include residual solvents from the synthesis process or volatile degradation products. rroij.com Given that the target compound itself is not highly volatile, a headspace sampling technique (HS-GC-MS) is the preferred method of analysis. labmanager.com This approach selectively introduces only the volatile analytes into the GC system, preventing contamination of the instrument with the non-volatile drug substance. americanlaboratory.com

The HS-GC-MS analysis involves placing a sample of this compound, often dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO), into a sealed vial. americanlaboratory.comnih.gov The vial is then heated at a constant temperature, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. labmanager.com A portion of this headspace gas is then automatically injected into the GC-MS system.

Inside the gas chromatograph, the volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. A common column choice for residual solvent analysis is a medium-polarity column, such as one with a polyethylene (B3416737) glycol (wax) or trifluoropropylmethyl polysiloxane stationary phase. rroij.com As each separated component elutes from the column, it enters the mass spectrometer. Electron ionization (EI) is typically used, which fragments the molecules into a reproducible pattern of ions. This fragmentation pattern serves as a chemical fingerprint, allowing for the unambiguous identification of each volatile component by comparing its mass spectrum to a reference library. hplc.eu

This method is highly sensitive and can detect volatile impurities at the parts-per-million (ppm) level, ensuring the purity of the final product and its compliance with regulatory limits for residual solvents. nih.gov

The table below provides an illustrative example of the data generated from a headspace GC-MS analysis for potential volatile impurities in a sample of this compound.

Table 2. Illustrative Headspace GC-MS Data for Volatile Component Analysis in a this compound Sample

| Retention Time (min) | Potential Volatile Component | Key Mass Fragments (m/z) | Potential Source |

|---|---|---|---|

| 2.85 | Acetone | 43, 58 | Residual Solvent |

| 3.40 | Isopropanol | 45, 60 | Residual Solvent |

| 5.10 | Heptane | 43, 57, 71, 100 | Residual Solvent |

| 6.95 | Toluene | 91, 92 | Residual Solvent |

| 8.50 | Dimethylacetamide (DMAC) | 44, 72, 87 | Residual Solvent |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyano-N-(1-methylpropyl)acetamide. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine its most stable three-dimensional structure (optimized geometry). nih.gov These calculations also provide the molecule's total energy, which is crucial for comparing the stability of different conformers and predicting reaction thermodynamics.

Key parameters derived from DFT calculations for cyanoacetamide derivatives include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and softness. nih.gov These descriptors help in predicting the reactivity of the molecule. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. nih.gov

Table 1: Representative Calculated Molecular Properties for this compound using DFT

| Property | Representative Value |

| Total Energy (Hartree) | -478.123 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 7.10 |

| Dipole Moment (Debye) | 3.85 |

Note: The values in this table are hypothetical and representative for a molecule of this type, illustrating the output of DFT calculations.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a systematic way to improve the accuracy of calculations. researchgate.net For this compound, high-level ab initio methods, such as coupled-cluster (CC) theory, can be used to obtain highly accurate energies and properties, which can serve as benchmarks for less computationally expensive methods like DFT. osti.gov These methods are particularly useful for studying systems where electron correlation is important. osti.gov Ab initio calculations have been successfully applied to study the conformations of related N-alkyl amides and cyano compounds. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. The 1-methylpropyl group can rotate, and the amide bond can exhibit cis-trans isomerism, leading to various possible conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable and populated conformations in different environments, such as in a solvent or interacting with a biological target. mdpi.com

In the context of drug design, if this compound were to be investigated as a potential ligand for a protein, MD simulations would be invaluable. They can model the process of the ligand binding to the protein's active site, revealing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net Furthermore, these simulations can help in understanding the stability of the ligand-protein complex over time. tandfonline.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. rsc.org For reactions involving this compound, such as its synthesis or decomposition, computational methods can be used to map out the entire reaction pathway. mdpi.com This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. Computational studies can thus provide insights into the feasibility of a proposed mechanism and help in designing more efficient synthetic routes or understanding potential degradation pathways. For example, DFT has been used to study the mechanisms of pyrolysis of N-substituted diacetamides, which share structural similarities. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which is crucial for its characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. tandfonline.com Calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. nih.govd-nb.info

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum, can also be calculated computationally. computabio.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend) to the experimentally observed absorption bands. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Cyanoacetamide Derivative

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, N-H) | 7.8 | 7.6 |

| ¹³C NMR (ppm, C=O) | 165.2 | 164.8 |

| IR Freq. (cm⁻¹, C≡N) | 2255 | 2250 |

| IR Freq. (cm⁻¹, C=O) | 1680 | 1675 |

Note: The values in this table are for illustrative purposes and represent typical agreement between predicted and experimental data for similar molecules.

Molecular Interaction Modeling (e.g., catalyst-substrate interactions, host-guest chemistry)

Understanding how this compound interacts with other molecules is key to predicting its behavior in various chemical systems.

Catalyst-Substrate Interactions: If this compound is used as a substrate in a catalyzed reaction, computational modeling can be used to study its interaction with the catalyst. acs.org For example, DFT calculations can model the coordination of the substrate to a metal catalyst, identifying the binding site and the nature of the chemical bonds formed. This information is crucial for understanding the catalytic cycle and for designing more efficient catalysts.

Host-Guest Chemistry: In supramolecular chemistry, this compound could potentially act as a guest molecule that binds within the cavity of a larger host molecule. Molecular docking and MD simulations can be used to predict the binding affinity and the geometry of the host-guest complex. These models can elucidate the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern the binding process.

Synthetic Applications and Potential in Chemical Science

Role as a Versatile Synthon in Heterocyclic Chemistry

The reactivity of the cyanoacetamide core makes 2-Cyano-N-(1-methylpropyl)acetamide a key precursor in the synthesis of various heterocyclic compounds. Its ability to undergo condensation and cyclization reactions with a range of electrophiles and nucleophiles has been extensively explored.

The active methylene (B1212753) group in this compound readily reacts with various reagents to form five-membered heterocyclic rings.

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through the reaction of cyanoacetamide derivatives with sulfur-containing reagents. For instance, reaction with phenyl isothiocyanate can yield a thiol derivative which can be further cyclized to form substituted thiazoles. sapub.org While specific examples with the 1-methylpropyl substituent are not detailed, the general reactivity of the cyanoacetamide scaffold suggests its applicability in such transformations. sapub.orgnih.gov

Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine (B178648) derivative. mdpi.com N-substituted cyanoacetamides, such as 2-Cyano-N-cyclohexylacetamide, have been shown to react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile intermediate. researchgate.net This intermediate can then be cyclized with hydrazines to afford pyrazole derivatives. researchgate.net This general strategy highlights a potential pathway for the utilization of this compound in pyrazole synthesis. mdpi.comresearchgate.net

Imidazoles: The synthesis of imidazole (B134444) derivatives, such as imidazolidin-4-ones, can be accomplished through a one-pot reaction involving amines, ethyl cyanoacetate (B8463686), and ethyl glycinate (B8599266) hydrochloride. nih.gov The initial step involves the formation of a cyanoacetamide derivative, which then undergoes further reaction to form the imidazole ring. nih.gov This suggests that this compound could potentially be used in similar multi-component reactions to generate substituted imidazoles. nih.govnih.gov

Table 1: Examples of Five-Membered Heterocycles from Cyanoacetamide Derivatives

| Heterocycle | General Synthetic Strategy | Key Reagents | Reference |

| Thiazoles | Reaction of cyanoacetamide with isothiocyanates followed by cyclization. | Phenyl isothiocyanate, Hydrazonyl chlorides | sapub.org |

| Pyrazoles | Reaction of cyanoacetamide with DMF-DMA and subsequent cyclization with hydrazines. | DMF-DMA, Hydrazine derivatives | researchgate.net |

| Imidazoles | One-pot reaction of amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride. | Ethyl cyanoacetate, Ethyl glycinate hydrochloride | nih.gov |

The versatility of this compound extends to the synthesis of six-membered nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and material science.

Pyridines and Pyridinones: 3-Cyano-2-pyridone derivatives can be synthesized through various methods involving cyanoacetamide precursors. researchgate.netsciforum.net One common approach is the reaction of cyanoacetamides with α,β-unsaturated ketones or their equivalents. nih.gov For example, a metal-free cascade reaction involving the Michael addition of a cyanoacetamide to an alkynone, followed by intramolecular cyclization and C-N bond formation, can lead to the formation of 3-cyano-2-pyridones. mdpi.com This methodology has been shown to be effective for N-methylacetamide, suggesting its potential applicability to the N-(1-methylpropyl) analogue. mdpi.com

Quinoxalinones: Quinoxalinone derivatives are important pharmacophores and can be synthesized through various routes. thieme-connect.de While direct synthesis from this compound is not explicitly detailed, cyano-containing precursors are often utilized in the construction of such heterocyclic systems.

This compound can also serve as a starting material for the synthesis of fused heterocyclic systems.

Benzimidazoles: The synthesis of 2-(cyanomethyl)benzimidazoles can be achieved by reacting o-phenylenediamines with cyanoacetic acid esters. google.comgoogle.com The reaction typically proceeds at elevated temperatures in an inert solvent. google.com The use of different cyanoacetic acid esters can influence the crystallinity of the product. google.com This reaction provides a direct route to benzimidazole (B57391) derivatives where the cyanomethyl group can be further functionalized. While the direct use of the N-(1-methylpropyl) amide is not specified, related N-substituted cyanoacetamides are key intermediates in the synthesis of various benzimidazole-containing compounds. sapub.orgresearchgate.net

Utilization in Carbon-Carbon Bond Forming Reactions

The active methylene group of this compound is a key feature that allows its participation in various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular skeletons. A prime example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. This reaction can be the initial step in a cascade process leading to the formation of heterocyclic rings, such as 2-pyridones. researchgate.net

Development of Novel Reagents and Catalysts from Cyanoacetamide Scaffolds

While this compound itself is primarily used as a synthon, the broader class of cyanoacetamide derivatives has been explored for the development of novel reagents and catalysts. The functional groups present in the cyanoacetamide scaffold can be modified to introduce catalytic activity or to act as ligands for metal catalysts. For instance, the nitrogen and oxygen atoms of the amide group, along with the nitrile group, can act as coordination sites for metal ions. This potential allows for the design of new catalysts for various organic transformations.

Applications in Material Science and Polymer Chemistry (e.g., as monomers or modifiers)

The potential applications of this compound in material science and polymer chemistry are an emerging area of interest. The presence of a polymerizable group, such as a vinyl or allyl group, on the N-substituent could allow it to act as a monomer in polymerization reactions. More commonly, the cyano and amide functionalities can be utilized to modify the properties of existing polymers. For example, these groups can enhance the thermal stability, dyeability, or adhesion properties of a polymer matrix. The nitrile group, in particular, can undergo various transformations to introduce other functional groups onto a polymer backbone. While specific studies on this compound in this context are not widely reported, the general reactivity of cyanoacetamides suggests their potential utility as polymer modifiers or as building blocks for functional materials. nih.gov

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Methodologies for N-Alkylcyanoacetamides

The principles of green chemistry are increasingly central to the development of new synthetic routes. acs.org For N-alkylcyanoacetamides, this translates to a focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Traditional methods for synthesizing cyanoacetamides often involve the use of toxic reagents and solvents. nih.gov Future research will likely prioritize the development of catalytic systems that are both highly efficient and environmentally benign.

Key areas of exploration include:

Solvent-free reactions: Conducting reactions in the absence of traditional solvents can significantly reduce waste and address concerns about toxicity and flammability. nih.gov

Alternative catalysts: The use of catalysts like clays, silica (B1680970) gel, and natural catalysts is being explored to facilitate Knoevenagel condensation reactions, a common method for producing unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov

Atom economy: Synthetic methods will be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org

One promising approach involves the direct reaction of methyl cyanoacetate (B8463686) with liquid ammonia (B1221849) at low temperatures, which simplifies the process and improves the reaction yield. google.com Another sustainable strategy employs the enzyme Candida antarctica lipase (B570770) B as a biocatalyst in a green solvent, producing amides with excellent conversions and yields without requiring intensive purification. researchgate.net

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. For the production of N-alkylcyanoacetamides, flow chemistry can lead to more efficient and consistent manufacturing processes.

The application of microreactor technology is a key aspect of this trend. prolabas.comacs.org Labtrix S1, a microreactor development apparatus, has been used to investigate the synthesis of amides, demonstrating the potential for developing continuous flow production methodologies. prolabas.com This approach allows for precise control over reaction parameters, leading to faster reaction rates and the isolation of pure compounds in moderate to excellent yields. researchgate.net

A notable development is the "flow-to-flow" technology, where a recyclable coupling agent is used to generate thioesters in a plug flow reactor, which are then reacted with amines to form amides. acs.org This method has been successfully applied to a variety of carboxylic acids and amines, including the synthesis of peptides, with high yields. acs.org

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Routes

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driver of innovation in synthetic chemistry. Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, offers a powerful approach to producing chiral molecules with high selectivity. acs.org

For N-alkylcyanoacetamides, which can exist as chiral molecules, biocatalysis provides a means to achieve high enantioselectivity. electronicsandbooks.com Enzymes such as lipases and proteases are being explored for their ability to catalyze amide bond formation. electronicsandbooks.com For instance, Candida antarctica lipase B has been shown to be an effective biocatalyst for the synthesis of amides. researchgate.netnih.gov

One innovative strategy is the enantioconvergent synthesis approach, where a pair of enantiomers is converted to a single-enantiomer product through different pathways, effectively doubling the potential yield compared to methods that target only one enantiomer in a racemic mixture. acs.org Nitrilases are another class of enzymes that show promise for the synthesis of chiral amides, with studies demonstrating the ability to significantly increase the proportion of the desired amide with high enantiomeric ratios. researchgate.net

The combination of biocatalysis with other techniques, such as metal-catalyzed reactions, is also a burgeoning area of research. nih.goventrechem.com These hybrid approaches can lead to novel and efficient routes for the synthesis of complex chiral molecules.

Integration into Advanced Functional Materials

The unique chemical properties of 2-Cyano-N-(1-methylpropyl)acetamide and related N-alkylcyanoacetamides make them valuable building blocks for the creation of advanced functional materials. researchgate.net The presence of the cyano and acetamide (B32628) groups allows for a range of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. ontosight.ai

These compounds are being explored for their potential in:

Polymers: N-alkylcyanoacetamides can be incorporated into polymers to create materials with specific mechanical, thermal, or electrical characteristics. ontosight.ai The ability of the acetamide group to form hydrogen bonds is particularly important for influencing the properties of these polymers. ontosight.ai

Pharmaceuticals: The cyanoacetamide scaffold is a key precursor for a variety of heterocyclic compounds with potential biological activity. researchgate.netresearchgate.net Research is ongoing to synthesize and evaluate novel derivatives for applications in medicine.

Biomedical applications: The potential biocompatibility of polymers derived from acetamides makes them candidates for use in drug delivery systems and tissue engineering. ontosight.ai

Exploration of Unconventional Reactivity Modes and Transformations

Pushing the boundaries of known chemical reactions is a constant endeavor in organic synthesis. For N-alkylcyanoacetamides, researchers are exploring unconventional reactivity modes and transformations to access novel molecular architectures and expand their synthetic utility.

This includes investigating the reactivity of the cyano group, which can undergo various transformations such as reduction to an amine or participation in cycloaddition reactions. The active methylene (B1212753) group in cyanoacetamide derivatives is also a key site for reactivity, enabling participation in reactions like the Knoevenagel condensation to form carbon-carbon bonds. nih.gov

Furthermore, the development of novel catalytic systems can unlock new reaction pathways. For example, the use of multicomponent reactions involving cyanoacetic acid derivatives allows for the synthesis of a wide array of complex molecules in a single step. acs.org The exploration of these new transformations will undoubtedly lead to the discovery of new applications for this compound and its analogues.

Q & A

How can researchers optimize the synthesis of 2-cyano-N-(1-methylpropyl)acetamide derivatives for improved yield and purity?

Level: Basic